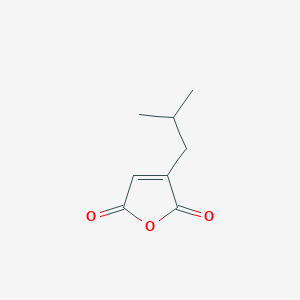

3-(2-Methylpropyl)furan-2,5-dione

Description

3-(2-Methylpropyl)furan-2,5-dione is a substituted furan-dione derivative characterized by a five-membered furan ring with two ketone groups at positions 2 and 5 and a 2-methylpropyl (isobutyl) substituent at position 2. The compound’s molecular formula is C₈H₁₀O₃, with a calculated molecular weight of 154.16 g/mol. Furan-2,5-dione derivatives are widely studied for their reactivity in polymerization, crosslinking, and as intermediates in organic synthesis.

Properties

CAS No. |

64291-43-6 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3-(2-methylpropyl)furan-2,5-dione |

InChI |

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h4-5H,3H2,1-2H3 |

InChI Key |

BBDLBFFZGXWYDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing furans, including 3-(2-Methylpropyl)furan-2,5-dione, is the Paal-Knorr synthesis. This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be conducted under microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of furans often involves the oxidation of hydrocarbons. For example, maleic anhydride, a related compound, is produced by the vapor-phase oxidation of n-butane. This process involves passing a mixture of n-butane and air through a catalyst bed at high temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)furan-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated furans.

Scientific Research Applications

3-(2-Methylpropyl)furan-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)furan-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions are crucial for its role in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Furan-dione vs. Benzodiazepine-dione

- 3-(2-Methylpropyl)furan-2,5-dione : Features a five-membered furan ring with two ketones. The isobutyl group increases steric bulk and lipophilicity.

- 3-(2-Methylpropyl)-1,4-benzodiazepine-2,5-dione (): Contains a seven-membered benzodiazepine ring fused with two ketones. The isobutyl substituent is retained, but the larger core introduces nitrogen atoms, enabling hydrogen bonding and pharmacological activity.

b) Substituent Effects

- Fluorinated/hydroxymethyl derivatives (): Compounds like 6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione demonstrate how electron-withdrawing groups (e.g., fluorine) or polar groups (e.g., hydroxymethyl) alter reactivity. Fluorine enhances electrophilicity, while hydroxymethyl improves water solubility. In contrast, the isobutyl group in the target compound prioritizes hydrophobicity .

Physicochemical Properties

| Property | 3-(2-Methylpropyl)furan-2,5-dione | 3-(2-Methylpropyl)-1,4-benzodiazepine-2,5-dione | Fluorinated Furan-dione Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | 154.16 | 232.28 | ~300–350 (estimated) |

| Core Structure | Furan ring | Benzodiazepine ring | Pyrimidin-dione/furan hybrid |

| Key Substituent | Isobutyl | Isobutyl | Fluoro/hydroxymethyl |

| Lipophilicity (LogP) | High (estimated) | Moderate-High | Low-Moderate |

| Applications | Polymer chemistry, intermediates | Discontinued (potential pharma) | Biomedical research |

Reactivity and Stability

- The furan-dione core is prone to ring-opening reactions, making it useful in copolymerization (e.g., with styrene or acrylates). The isobutyl group may slow hydrolysis compared to unsubstituted furan-diones .

- Fluorinated derivatives () show enhanced electrophilicity, favoring nucleophilic attacks, while hydroxymethyl groups increase polarity and reduce thermal stability .

Research Implications and Gaps

- Industrial Use : The target compound’s hydrophobicity suits applications in hydrophobic polymer matrices, though its performance relative to fluorinated analogs requires further study .

- Pharmacological Potential: Benzodiazepine-diones highlight the impact of core structure on bioactivity, but the discontinued status of related compounds underscores the need for stability optimization .

- Safety Profiles : Systematic toxicological studies on substituted furan-diones are scarce, warranting investigation into their environmental and health impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.